![molecular formula C21H13ClN4O4 B2545025 4-chloro-N-[2-(3-hydroxyquinoxalin-2-yl)phenyl]-3-nitrobenzamide CAS No. 899982-49-1](/img/no-structure.png)
4-chloro-N-[2-(3-hydroxyquinoxalin-2-yl)phenyl]-3-nitrobenzamide
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Description
4-chloro-N-[2-(3-hydroxyquinoxalin-2-yl)phenyl]-3-nitrobenzamide is a chemical compound that belongs to the class of quinoxaline derivatives. It is a potent inhibitor of the enzyme poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair. Due to its ability to inhibit PARP, this compound has gained significant attention in scientific research for its potential therapeutic applications in cancer treatment.
Scientific Research Applications
- Importance : Researchers have been actively exploring organic NLO single crystals due to their potential applications in optoelectronics, photonics, and laser technology .
- Synthesis : 4Cl2NA derivatives have been tested for antibacterial activities against Gram-positive bacteria (e.g., Bacillus subtilis, Staphylococcus aureus) and Gram-negative bacteria (e.g., Pseudomonas aeruginosa, Escherichia coli). They also exhibit antifungal effects against Candida albicans and Pichia anomala .
Nonlinear Optical (NLO) Materials
Antibacterial and Antifungal Properties
Pharmacological Effects
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-chloro-N-[2-(3-hydroxyquinoxalin-2-yl)phenyl]-3-nitrobenzamide involves the reaction of 4-chloro-3-nitrobenzoic acid with 2-aminophenol to form 4-chloro-3-nitrobenzamide. This intermediate is then reacted with 2-(3-hydroxyquinoxalin-2-yl)aniline to form the final product.", "Starting Materials": [ "4-chloro-3-nitrobenzoic acid", "2-aminophenol", "2-(3-hydroxyquinoxalin-2-yl)aniline" ], "Reaction": [ "Step 1: 4-chloro-3-nitrobenzoic acid is reacted with thionyl chloride to form 4-chloro-3-nitrobenzoyl chloride.", "Step 2: 4-chloro-3-nitrobenzoyl chloride is then reacted with 2-aminophenol in the presence of a base such as triethylamine to form 4-chloro-3-nitrobenzamide.", "Step 3: 4-chloro-3-nitrobenzamide is then reacted with 2-(3-hydroxyquinoxalin-2-yl)aniline in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a base such as triethylamine to form the final product, 4-chloro-N-[2-(3-hydroxyquinoxalin-2-yl)phenyl]-3-nitrobenzamide." ] } | |
CAS RN |
899982-49-1 |
Molecular Formula |
C21H13ClN4O4 |
Molecular Weight |
420.81 |
IUPAC Name |
4-chloro-3-nitro-N-[2-(3-oxo-4H-quinoxalin-2-yl)phenyl]benzamide |
InChI |
InChI=1S/C21H13ClN4O4/c22-14-10-9-12(11-18(14)26(29)30)20(27)24-15-6-2-1-5-13(15)19-21(28)25-17-8-4-3-7-16(17)23-19/h1-11H,(H,24,27)(H,25,28) |
InChI Key |
HKWPYBFZARQLOJ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C2=NC3=CC=CC=C3NC2=O)NC(=O)C4=CC(=C(C=C4)Cl)[N+](=O)[O-] |
solubility |
not available |
Origin of Product |
United States |
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